乙基 3-(4-吡啶基)丙炔酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

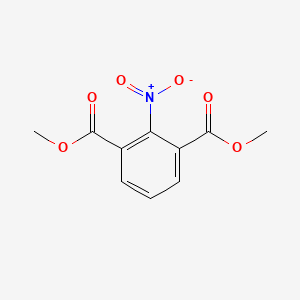

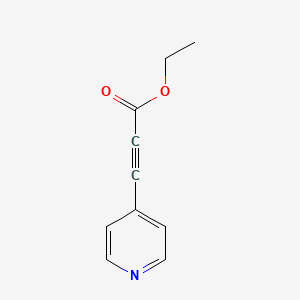

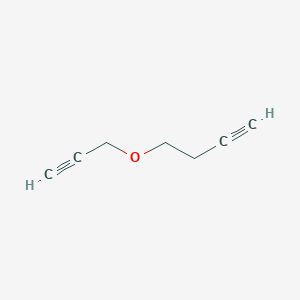

Ethyl 3-(4-Pyridyl)propiolate is a useful research chemical . It is an ester derivative of the 3-(4-pyridyl)propiolic acid, and is commonly used in organic synthesis and pharmaceutical research . It is a pale yellow liquid with a sweet, fruity odor .

Molecular Structure Analysis

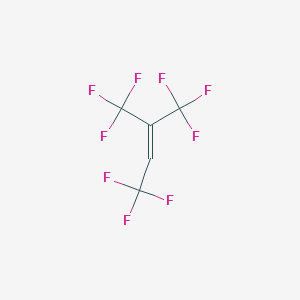

The molecular formula of Ethyl 3-(4-Pyridyl)propiolate is C10H9NO2 . The InChI code is 1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 . The molecular weight is 175.18 .Physical And Chemical Properties Analysis

Ethyl 3-(4-Pyridyl)propiolate has a molecular weight of 175.18400 . The exact mass is 175.06300 . The LogP value is 0.99620 . The physical form is solid . The storage temperature is room temperature .科学研究应用

合成和机理研究

- 超声合成和分子结构:乙基丙炔酸酯已用于超声合成,有助于形成各种化合物,如乙基 4-氧代-8-(丙-2-炔基)-8-氮杂-双环(3.2.1)辛-2,6-二烯-6-羧酸酯。这些反应使用光谱数据和 DFT 量子化学计算进行了研究,重点介绍了环加成反应和区域选择性的机理 (Aboelnaga、Hagar 和 Soliman,2016)。

化学反应中的区域选择性

- 1,3-偶极环加成反应:研究了乙基丙炔酸酯在 1,3-偶极环加成反应中的作用,特别是它与 3-取代吡啶 N-亚胺的相互作用。本研究提供了受各种 3-取代基影响的区域选择性的定量数据,讨论了电子和空间因素以及氢键形成 (Tamura、Sumida、Miki 和 Ikeda,1975)。

新型合成方法

- 合成二氢吡啶的串联反应:开发了一种使用乙基丙炔酸酯合成 N-取代 1,4-二氢吡啶的新型合成方法。该过程涉及水杨醛与乙基丙炔酸酯的反应,显示了进一步化学转化和荧光应用的潜力 (Cui、Wang、Lin 和 Wang,2007)。

光反应和光化学

- 吡啶的光化学:对乙基 3-(2-吡啶基)丙酸酯的研究揭示了特定于杂芳族吡啶的独特光反应,特别是在乙腈中。这些发现有助于了解此类化合物在光照下的行为 (Fleming 和 Bachelder,1991)。

分析化学应用

硫醇的衍生化:乙基丙炔酸酯已被确定为硫醇衍生化的有前途的试剂,这是分析化学的一项重大进展。该试剂在用于测定药物中卡托普利的自动化检测中显示出效率,强调了其在各种分析应用中的潜力 (Zacharis、Tzanavaras 和 Themelis,2009)。

分析葡萄酒中的品种硫醇:乙基丙炔酸酯已用于葡萄酒中品种硫醇的定量分析,展示了其在开发灵敏且用户友好的分析方法中的作用。这对于葡萄酒分析和质量控制具有重要意义 (Herbst-Johnstone 等人,2013)。

安全和危害

The safety information for Ethyl 3-(4-Pyridyl)propiolate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

生化分析

Biochemical Properties

Ethyl 3-(4-Pyridyl)propiolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

Ethyl 3-(4-Pyridyl)propiolate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of Ethyl 3-(4-Pyridyl)propiolate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of various genes, thereby affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-(4-Pyridyl)propiolate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-(4-Pyridyl)propiolate remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of Ethyl 3-(4-Pyridyl)propiolate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Ethyl 3-(4-Pyridyl)propiolate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound.

Transport and Distribution

The transport and distribution of Ethyl 3-(4-Pyridyl)propiolate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these processes is essential for determining the bioavailability and efficacy of the compound.

Subcellular Localization

Ethyl 3-(4-Pyridyl)propiolate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the activity and function of the compound within cells.

属性

IUPAC Name |

ethyl 3-pyridin-4-ylprop-2-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFGCHADKAHSFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

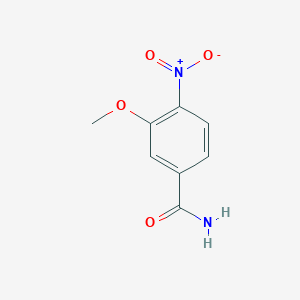

![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)

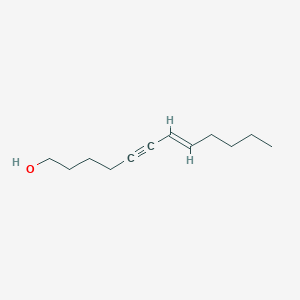

![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)